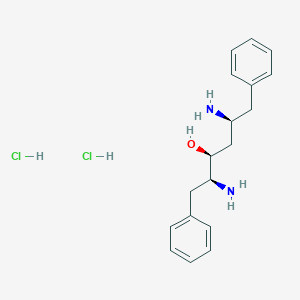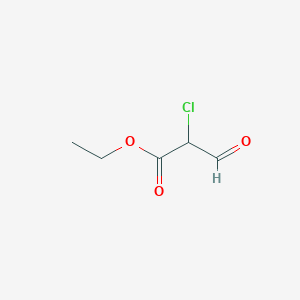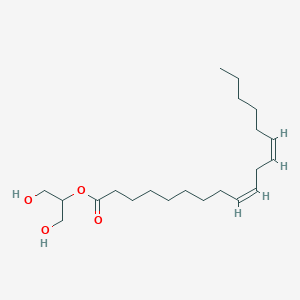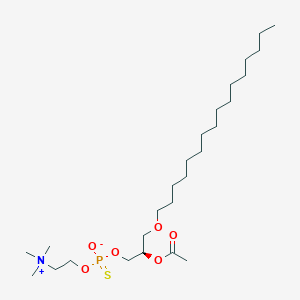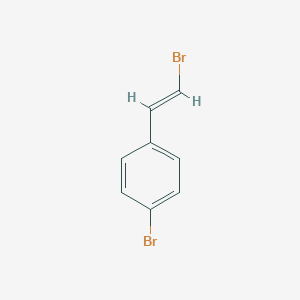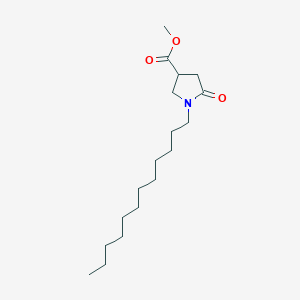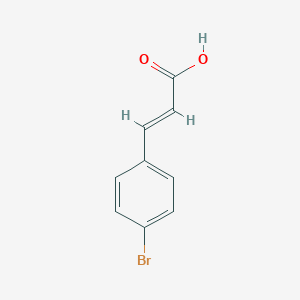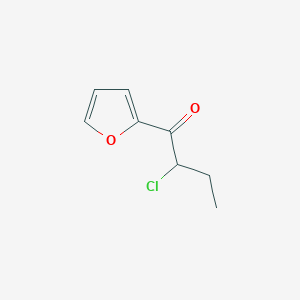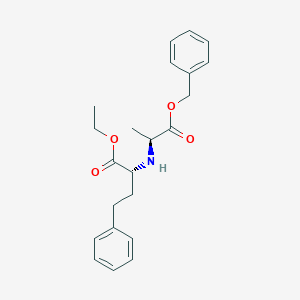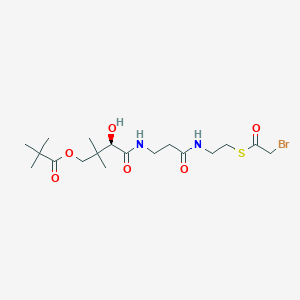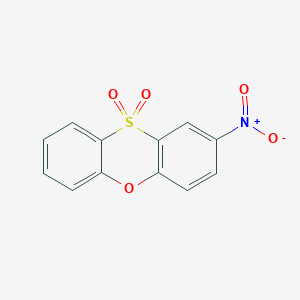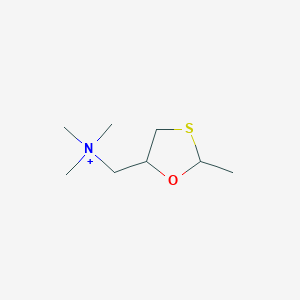
1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug delivery systems, and materials science. This compound is also known as Tetramethylammonium thioglycolate and is synthesized through a simple and efficient method.
作用機序
The mechanism of action of Tetramethylammonium thioglycolate is not well understood. However, it is believed to act as a nucleophile and a reducing agent in organic reactions. It can also form complexes with metal ions, which can catalyze various reactions.
Biochemical and Physiological Effects
Tetramethylammonium thioglycolate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and has been used as a stabilizer in various formulations.
実験室実験の利点と制限
One of the main advantages of Tetramethylammonium thioglycolate is its ease of synthesis and high purity. It is also a cost-effective alternative to other commonly used reagents. However, its limited solubility in organic solvents and water can be a limitation in some experiments.
将来の方向性
There are several future directions for the research on Tetramethylammonium thioglycolate. One potential application is in the development of drug delivery systems. The compound can be used as a stabilizer for various drugs and can improve their solubility and bioavailability. It can also be used as a catalyst in various organic reactions, including polymerization reactions. Additionally, further research is needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.
In conclusion, Tetramethylammonium thioglycolate is a promising compound with potential applications in various fields. Its ease of synthesis, high purity, and low toxicity make it an attractive alternative to other commonly used reagents. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of Tetramethylammonium thioglycolate involves the reaction of tetramethylammonium hydroxide with thioglycolic acid. The reaction is carried out in an aqueous solution, and the product is obtained through filtration and subsequent recrystallization. This method is cost-effective, scalable, and yields high purity products.
科学的研究の応用
Tetramethylammonium thioglycolate has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been used as a building block for the synthesis of various biologically active compounds. It has also been used as a catalyst in organic reactions, including esterification, amidation, and Michael addition reactions.
特性
CAS番号 |
103314-75-6 |
|---|---|
分子式 |
C8H18NOS+ |
分子量 |
176.3 g/mol |
IUPAC名 |
trimethyl-[(2-methyl-1,3-oxathiolan-5-yl)methyl]azanium |
InChI |
InChI=1S/C8H18NOS/c1-7-10-8(6-11-7)5-9(2,3)4/h7-8H,5-6H2,1-4H3/q+1 |
InChIキー |
NZAMMJKYTYHSHN-UHFFFAOYSA-N |
SMILES |
CC1OC(CS1)C[N+](C)(C)C |
正規SMILES |
CC1OC(CS1)C[N+](C)(C)C |
同義語 |
2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide 2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (2R-cis)-isomer iodide 2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (2S-cis)-isomer iodide 2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (cis-(+-))-isomer iodide cis-oxathiolane MDMAMOT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)
